molecular formula C19H22BrN3 B15079212 N-(3-Bromobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine

N-(3-Bromobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine

Cat. No.: B15079212
M. Wt: 372.3 g/mol
InChI Key: IIEOAQAMKHLNTE-KGENOOAVSA-N
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Description

N-(3-Bromobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine is a complex organic compound that features a piperazine ring substituted with a 3-bromobenzylidene and a 4-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine typically involves the condensation of 3-bromobenzaldehyde with 4-(4-methylbenzyl)-1-piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using similar condensation techniques. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 3-bromobenzylidene group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

N-(3-Bromobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Bromobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
  • N-(3-Fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
  • N-(3-Iodobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine

Uniqueness

N-(3-Bromobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also participate in halogen bonding, which can be advantageous in drug design and material science applications.

Properties

Molecular Formula

C19H22BrN3

Molecular Weight

372.3 g/mol

IUPAC Name

(E)-1-(3-bromophenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine

InChI

InChI=1S/C19H22BrN3/c1-16-5-7-17(8-6-16)15-22-9-11-23(12-10-22)21-14-18-3-2-4-19(20)13-18/h2-8,13-14H,9-12,15H2,1H3/b21-14+

InChI Key

IIEOAQAMKHLNTE-KGENOOAVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC(=CC=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC(=CC=C3)Br

Origin of Product

United States

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